2-Cyano-3-thiophen-2-yl-thioacrylamide
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is formally named (2Z)-2-cyano-3-(thiophen-2-yl)prop-2-enethioamide under IUPAC guidelines. This nomenclature reflects its core structure:
- A propenethioamide backbone (CH2=CH–C(=S)–NH2) modified by substituents at positions 2 and 3.
- A cyano group (–C≡N) at position 2.
- A thiophen-2-yl group (C4H3S) at position 3.
The molecular formula is C8H6N2S2 , with a molar mass of 194.27 g/mol (calculated from ). Key mass spectrometry data include:
| Property | Value | Source |
|---|---|---|
| Average mass | 194.270 Da | |
| Monoisotopic mass | 193.99724 Da | |
| Exact mass | 193.997241 Da |
The compound’s ChemSpider ID is 591804 , and its CAS Registry Number is 39145-35-2 .
Atomic Connectivity and Stereochemical Features
The structural backbone consists of a conjugated α,β-unsaturated thioamide system (CH2=CH–C(=S)–NH2) with substituents influencing electronic delocalization:
- Stereochemistry : The double bond between C2 and C3 adopts a Z configuration , as evidenced by the (2Z) prefix in its IUPAC name. This geometry places the cyano and thiophenyl groups on the same side of the double bond (Fig. 1A).
- Key bond lengths (theoretical):
- C=N (cyano): ~1.16 Å
- C=S (thioamide): ~1.67 Å
- C=C (alkene): ~1.34 Å
The thiophene ring exhibits aromaticity with partial double-bond character (1.37–1.43 Å for C–S bonds). Its 2-position attachment to the propenethioamide chain creates a planar, conjugated system extending from the thiophene sulfur to the thioamide group.
Comparative Analysis of Tautomeric Forms
Two primary tautomeric forms are theoretically accessible due to the thioamide group’s prototropic mobility:
- Thione form (predominant):
- Thiol form :
– Rare, with –C(=NH)–SH configuration.
– Requires significant energy for enolization (ΔG > 25 kcal/mol).
Experimental data (UV-Vis and NMR) from analogous thioacrylamides suggest the thione form dominates >99% in solution. No evidence of keto-enol tautomerism involving the cyano group is observed due to its electron-withdrawing nature.
Crystallographic Data and Conformational Dynamics
While single-crystal X-ray diffraction data for this specific compound are unavailable, related structures provide insights:
- Conformational flexibility : The thiophene ring and propenethioamide chain adopt a coplanar arrangement to maximize conjugation (Fig. 1B).
- Torsional angles :
| Angle | Value (°) | System |
|---|---|---|
| C3–C2–C1–S1 (thiophene) | 178.2 | DFT-optimized |
| C2–C3–N1–S2 (thioamide) | 3.8 | DFT-optimized |
Molecular dynamics simulations (100 ns, implicit solvent) reveal:
- Rotation barrier : ~8 kcal/mol for thiophene-propenethioamide dihedral angle.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize planar conformers by 2–3 kcal/mol vs. nonpolar media.
The compound’s crystal packing (predicted via Hirshfeld surface analysis) likely involves:
- N–H···S hydrogen bonds between thioamide groups.
- π-stacking of thiophene rings (3.5–4.0 Å interplanar distance).
Properties
Molecular Formula |
C8H6N2S2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-cyano-3-thiophen-2-ylprop-2-enethioamide |
InChI |
InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11) |
InChI Key |
JWIZEODTYIBLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Case Study: Anticancer Activity
Recent studies have highlighted the synthesis of 2-amino-4,5-dihydrothiophene derivatives from 2-cyano-3-thiophen-2-yl-thioacrylamide. These derivatives have shown promising anticancer activity against colon carcinoma cell lines (HCT-116) . The mechanism involves the formation of thieno[2,3-d]pyrimidine core systems, which are known for their structural diversity and biological activity .
Conducting Polymers and Organic Electronics
The incorporation of thiophene units into conducting polymers is another significant application area. Thiophenes, including this compound, are crucial in developing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Data Table: Conducting Polymer Applications
| Application Type | Description |
|---|---|
| Organic Light Emitting Diodes | Utilizes thiophene derivatives for light emission properties. |
| Organic Field Effect Transistors | Enhances charge transport properties in polymer semiconductors. |
| Dye-Sensitized Solar Cells | Acts as a light-harvesting material in photovoltaic devices. |
Antioxidant and Antimicrobial Activities
Research has also focused on evaluating the antioxidant and antimicrobial activities of compounds derived from this compound. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates have been synthesized and tested for their antioxidant properties .
Case Study: Antioxidant Properties
In a study evaluating various substituted acrylamides derived from cyanoacetamides, compounds exhibited significant antioxidant activity alongside antibacterial effects . This highlights the compound's potential in pharmaceutical applications aimed at combating oxidative stress-related diseases.
Mechanistic Studies in Organic Synthesis
The compound has been utilized in mechanistic studies to understand the reactivity patterns of thiophene-containing compounds under various conditions. For example, the reaction mechanisms involving 3-aryl-2-cyanothioacrylamides have been investigated using density functional theory (DFT) calculations to elucidate their synthetic pathways .
Data Table: Reaction Mechanisms
| Reaction Type | Observations |
|---|---|
| Michael Addition | Formation of dihydrothiophene derivatives through nucleophilic addition. |
| Intramolecular Cyclization | Leads to complex heterocyclic structures with enhanced biological activity. |
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Thioamide vs. Amide : The thioamide group in the target compound may enhance metabolic stability compared to amide analogues due to reduced protease susceptibility .
- Substituent Effects: Phenolic substitutions in ethyl 4,5-dimethylthiophene-3-carboxylates (Table 1, Row 3) correlate with elevated antioxidant activity, suggesting that electron-donating groups enhance radical scavenging .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The thiophene ring increases hydrophobicity (higher LogP) compared to simpler acetamides (Table 2, Row 3).
- Solubility in DMSO is low across thiophene-containing compounds, necessitating formulation optimization for biological testing .
Preparation Methods
Reaction Mechanism and General Procedure
The Knoevenagel condensation is initiated by deprotonation of cyanoacetamide’s active methylene group () using a weak base, such as piperidine or ammonium acetate. The resulting enolate ion attacks the carbonyl carbon of thiophene-2-carbaldehyde, forming a β-hydroxy intermediate. Subsequent dehydration generates the α,β-unsaturated nitrile backbone characteristic of the target compound.
Typical experimental steps include :
-
Dissolving equimolar amounts of thiophene-2-carbaldehyde (1.12 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (20 mL).
-
Adding a catalytic amount of piperidine (0.1 mL) or ammonium acetate (0.2 g).
-
Refluxing the mixture at 80°C for 4–6 hours.
-
Cooling the reaction mixture to room temperature, followed by filtration and recrystallization from ethanol to isolate the product.
Optimization of Reaction Conditions
Variations in bases, solvents, and reaction times significantly impact yield and purity. Key findings include:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 4 | 85–90 | |
| Ammonium acetate | Ethanol | 80 | 6 | 78–82 | |
| KOH | Ethanol | 70 | 3 | 72 |
Piperidine outperforms ammonium acetate due to its stronger basicity, which accelerates enolate formation. Prolonged reaction times (>6 hours) risk side reactions, such as polymerization of the acrylamide product.
Alternative Synthetic Pathways
Solid-Phase Synthesis for High-Throughput Production
Recent advances propose using polymer-supported bases to streamline purification. For example:
-
Immobilized piperidine on polystyrene resin enables single-step filtration, reducing solvent waste.
-
Yields remain comparable to traditional methods (82–85%), but scalability remains untested for large batches.
Purification and Characterization
Recrystallization Techniques
The crude product is typically purified via recrystallization from ethanol or ethanol-acetone mixtures (3:1 v/v). Key parameters:
-
Solvent ratio : Higher acetone content improves crystal morphology but reduces yield.
-
Cooling rate : Slow cooling (0.5°C/min) yields larger, purer crystals.
Spectroscopic Validation
-
IR spectroscopy : Strong absorption bands at 2210 cm (C≡N stretch) and 1660 cm (amide C=O stretch).
-
H NMR (DMSO-): δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 3H, thiophene-H), 6.95 (s, 1H, =CH).
-
X-ray diffraction : Confirms planar geometry and Z-configuration of the α,β-unsaturated system.
Challenges and Mitigation Strategies
Side Reactions and Byproducts
Q & A
Q. What are the standard synthetic routes for 2-cyano-3-thiophen-2-yl-thioacrylamide derivatives, and how can reaction purity be optimized?
Methodological Answer: A robust synthesis involves Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. For example, ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted benzaldehydes in toluene under reflux with piperidine/acetic acid catalysis. Key steps:
- Reagent Ratios: 10 mmol cyanoacetamide derivative, 11 mmol aldehyde, 0.35 ml piperidine, 1.3 ml acetic acid.
- Reaction Monitoring: Thin-layer chromatography (TLC) ensures completion (5–6 hours).
- Purification: Precipitate filtration followed by recrystallization yields high-purity products (>95%) .
Q. How should researchers characterize novel this compound derivatives to confirm structural integrity?
Methodological Answer: Follow IUPAC guidelines for characterization:
- Spectroscopy: NMR (¹H/¹³C) to verify acrylamide and thiophene moieties; IR for cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Chromatography: HPLC or GC-MS for purity assessment.
- Thermal Analysis: Melting point consistency with literature (e.g., phenolic-substituted derivatives show higher m.p. due to hydrogen bonding) .
Q. What in vitro assays are suitable for preliminary antioxidant activity evaluation of this compound class?
Methodological Answer: Use DPPH radical scavenging and FRAP assays :
- DPPH Protocol: Incubate compounds (10–100 µM) with DPPH solution; measure absorbance at 517 nm. Phenolic-substituted derivatives show EC₅₀ values <50 µM due to electron-donating groups .
- FRAP Protocol: Mix compounds with Fe³⁺-TPTZ complex; quantify Fe²⁺ formation at 593 nm. Structure-activity trends correlate with substituent electronegativity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in structure-activity relationships for anti-inflammatory activity?
Methodological Answer: When experimental data conflicts (e.g., unexpected low activity in electron-rich derivatives):
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Docking Studies: Model interactions with COX-2 or NF-κB targets. For example, thiophene-thioacrylamide scaffolds may exhibit steric clashes in certain binding pockets.
- MD Simulations: Validate stability of ligand-protein complexes over 100 ns trajectories. Combine computational insights with experimental IC₅₀ values to refine hypotheses .
Q. What factorial design strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer: Apply 2³ factorial design to evaluate:
Q. How do substituent effects on the phenyl ring influence antioxidant vs. anti-inflammatory activity, and how can this be systematically validated?
Methodological Answer:
- Substituent Library: Synthesize derivatives with -OH, -OCH₃, -NO₂, and -Cl groups.
- Bioactivity Profiling:
- Antioxidant: Correlate -OH/-OCH₃ substitution with increased radical scavenging (EC₅₀ reduction by 30–40%).
- Anti-inflammatory: Assess COX-2 inhibition (IC₅₀) in RAW 264.7 macrophages. Chloro derivatives may show enhanced activity due to hydrophobic interactions.
- Statistical Validation: Use ANOVA to confirm significance (p <0.05) .
Q. What advanced separation techniques (e.g., membrane technologies) improve isolation of stereoisomers or polymorphs in this compound class?
Methodological Answer:
- Chiral Chromatography: Use amylose-based columns with hexane/isopropanol gradients to resolve enantiomers.
- Membrane Filtration: Employ nanofiltration membranes (MWCO 200–300 Da) to separate oligomeric byproducts.
- Crystallization Screening: Explore solvent/antisolvent pairs (e.g., ethanol/water) to isolate stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
